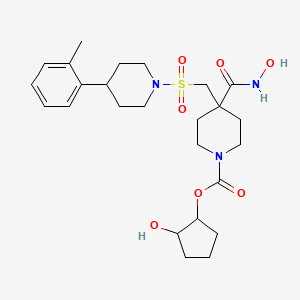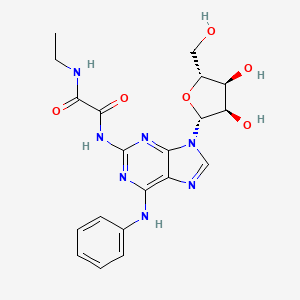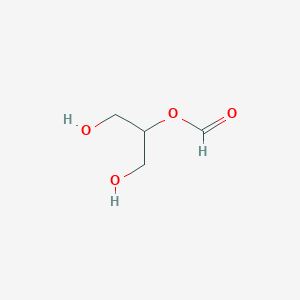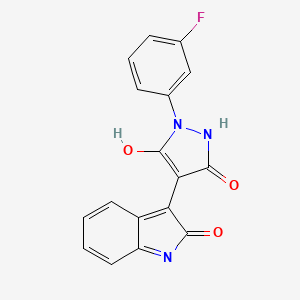
trans-2-Hydroxycyclopentyl 4-(hydroxycarbamoyl)-4-((4-o-tolylpiperidin-1-ylsulfonyl)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “PMID18068976C25” involves the reaction of 3,4-dichlorophenylamine with 2-phenylbutyric acid under specific conditions. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of N-(3,4-dichlorophenyl)-2-phenylbutanamide .
Industrial Production Methods
Industrial production of “PMID18068976C25” follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
“PMID18068976C25” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for hydroxyl substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Hydroxyl or amino derivatives.
Applications De Recherche Scientifique
“PMID18068976C25” has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the inhibition of ADAM10 and its effects on various biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of ADAM10 in cellular processes such as cell adhesion and migration.
Medicine: Potential therapeutic agent for diseases where ADAM10 is implicated, such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and screening tools for high-throughput drug discovery
Mécanisme D'action
The mechanism of action of “PMID18068976C25” involves the selective inhibition of ADAM10. The compound binds to the active site of ADAM10, preventing the enzyme from cleaving its substrates. This inhibition affects various cellular pathways, including those involved in cell signaling and adhesion. The molecular targets of “PMID18068976C25” include the extracellular matrix proteins and cell surface receptors that are substrates of ADAM10 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound 1: Inhibits both ADAM10 and matrix metallopeptidase 9 (MMP9).
Compound 2: Selectively inhibits matrix metallopeptidase 2 (MMP2).
Compound 3: Inhibits ADAM17, another member of the ADAM family.
Uniqueness
“PMID18068976C25” is unique due to its selective inhibition of ADAM10, with minimal effects on other metallopeptidases such as MMP1 and MMP2. This selectivity makes it a valuable tool for studying the specific roles of ADAM10 in various biological processes and for developing targeted therapies .
Propriétés
Formule moléculaire |
C25H37N3O7S |
|---|---|
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
(2-hydroxycyclopentyl) 4-(hydroxycarbamoyl)-4-[[4-(2-methylphenyl)piperidin-1-yl]sulfonylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H37N3O7S/c1-18-5-2-3-6-20(18)19-9-13-28(14-10-19)36(33,34)17-25(23(30)26-32)11-15-27(16-12-25)24(31)35-22-8-4-7-21(22)29/h2-3,5-6,19,21-22,29,32H,4,7-17H2,1H3,(H,26,30) |
Clé InChI |
JRYQAIVHIZIBOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2CCN(CC2)S(=O)(=O)CC3(CCN(CC3)C(=O)OC4CCCC4O)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![14-(4-Chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10773021.png)
![tert-butyl 2-[2-[(2-(125I)iodanyl-4,5-dimethoxyphenyl)methyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B10773023.png)
![4-(cyclopentyloxymethyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B10773025.png)

![1-(4-Cyclohexylphenyl)-3-[2-[2-(2-ethylphenyl)-5-methylpyrazol-3-yl]oxyphenyl]urea](/img/structure/B10773032.png)

![7-Amino-1-bromo-4-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one](/img/structure/B10773053.png)
![N-hydroxy-4-[[3-oxo-2-(thiophen-2-ylmethyl)-2,4-dihydroquinoxalin-1-yl]methyl]benzamide](/img/structure/B10773061.png)
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B10773072.png)
![2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one](/img/structure/B10773078.png)

![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)
![Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate](/img/structure/B10773104.png)
